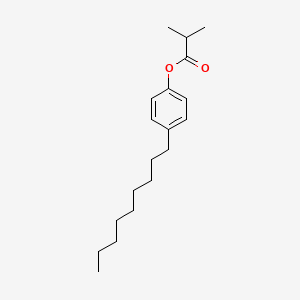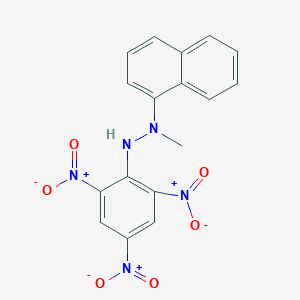
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a naphthalene ring and a trinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 1-methyl-1-(naphthalen-1-yl)hydrazine with 2,4,6-trinitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Explored for use in materials science, particularly in the development of novel polymers and explosives.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The trinitrophenyl group may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,6-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazone
Uniqueness
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both a naphthalene ring and a trinitrophenyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
6295-90-5 |
|---|---|
Formule moléculaire |
C17H13N5O6 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1-methyl-1-naphthalen-1-yl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C17H13N5O6/c1-19(14-8-4-6-11-5-2-3-7-13(11)14)18-17-15(21(25)26)9-12(20(23)24)10-16(17)22(27)28/h2-10,18H,1H3 |
Clé InChI |
KXROQGPZFGAPQF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC2=CC=CC=C21)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
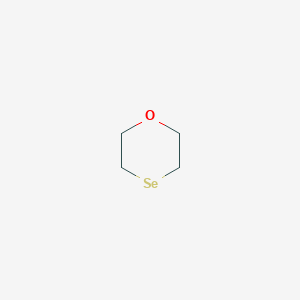

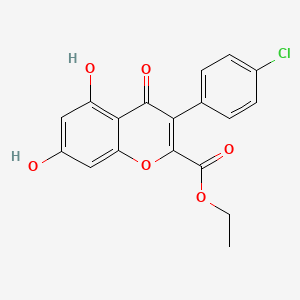

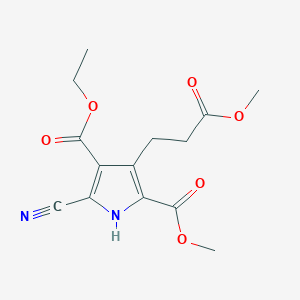
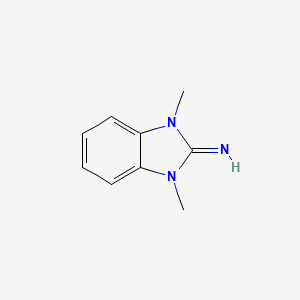
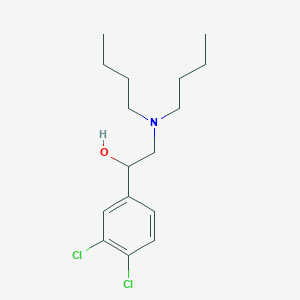


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
